Technical Guide: (S)-Fluoxetine-d5 Hydrochloride Physical Properties & Bioanalytical Applications
Technical Guide: (S)-Fluoxetine-d5 Hydrochloride Physical Properties & Bioanalytical Applications
[1]
Executive Summary
(S)-Fluoxetine-d5 Hydrochloride is the stable isotope-labeled, enantiopure form of the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of (S)-fluoxetine in complex biological matrices.[1]
In high-precision pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the use of a racemic IS for a chiral analyte can introduce subtle errors due to enantioselective matrix effects or chromatographic separation.[1] (S)-Fluoxetine-d5 HCl eliminates these variables, providing identical physicochemical behavior to the analyte while maintaining mass-spectral distinctness.[1] This guide details its physical properties, handling protocols, and application in LC-MS/MS workflows.
Part 1: Chemical Identity & Structural Analysis[1]
The compound is the hydrochloride salt of (S)-fluoxetine, where the phenyl ring attached to the propyl chain is fully deuterated.[1]
Nomenclature & Identification
| Property | Detail |
| Chemical Name | (S)-N-methyl-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride |
| CAS Number | 1217680-98-2 (Specific to S-enantiomer) Note: 1173020-43-3 refers to the racemic d5-HCl |
| Molecular Formula | C₁₇H₁₃D₅F₃NO[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 350.82 g/mol (Salt) / 314.36 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Chiral Purity | ≥ 99% ee (enantiomeric excess) |
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the chiral center and the deuterated phenyl ring.[1][7]
Figure 1: Structural breakdown of (S)-Fluoxetine-d5 HCl, emphasizing the critical (S)-configuration and d5-labeling sites.[1]
Part 2: Physicochemical Profile[1][5]
While isotopic labeling generally has negligible effects on macroscopic physical properties (melting point, solubility), it drastically alters spectroscopic properties (mass, vibrational frequency).[1] The data below synthesizes experimental values for the HCl salt.
Physical Constants
| Property | Value / Range | Contextual Note |
| Appearance | White to off-white crystalline powder | Typical of amine hydrochloride salts.[1] |
| Melting Point | 158 – 160 °C | Consistent with non-deuterated Fluoxetine HCl.[1] |
| Solubility (Water) | ~14 mg/mL | Sparingly soluble; solubility decreases at high pH.[1] |
| Solubility (Organic) | Methanol (>50 mg/mL), DMSO (>30 mg/mL) | Preferred solvents for stock preparation.[1] |
| pKa | 9.8 (Amine) | Basic; exists as a cation at physiological pH.[1] |
| LogP | ~4.05 | Highly lipophilic; requires organic modifier for elution.[1] |
| Hygroscopicity | Moderate | Store in desiccated conditions to prevent caking.[1] |
Spectroscopic Signature (MS & NMR)
The "d5" label provides a +5 Da mass shift, essential for mass spectrometry.[1]
-
Mass Spectrometry (ESI+):
-
Proton NMR (¹H-NMR):
-
The aromatic region (7.0–7.5 ppm) shows reduced integration (loss of 5 protons) compared to the unlabeled standard, confirming the phenyl-d5 substitution.[1]
-
Part 3: Technical Application in Bioanalysis[1]
The Necessity of Chiral Internal Standards
Fluoxetine is a chiral drug marketed as a racemate, but its enantiomers exhibit different pharmacokinetic (PK) profiles.[1] The (S)-enantiomer is metabolized more slowly than the (R)-enantiomer.[1]
When analyzing specific enantiomers, using a racemic deuterated IS can lead to "peak splitting" or subtle retention time shifts in chiral chromatography, causing integration errors.[1] (S)-Fluoxetine-d5 co-elutes perfectly with (S)-Fluoxetine, experiencing the exact same ionization suppression or enhancement from the matrix.[1]
LC-MS/MS Workflow Design
The following flowchart outlines a self-validating extraction protocol using (S)-Fluoxetine-d5 as the IS.
Figure 2: Bioanalytical extraction workflow ensuring matrix-matched quantification.[1][5]
Part 4: Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 1.0 mg/mL primary stock.
-
Weighing: Accurately weigh 1.12 mg of (S)-Fluoxetine-d5 HCl (equivalent to 1.0 mg free base, adjusting for salt factor MW_Salt/MW_Base ≈ 1.116) into a 1.5 mL amber glass vial.
-
Dissolution: Add 1.0 mL of Methanol (LC-MS Grade) .
-
Sonicate: Sonicate for 2 minutes or until no visible particles remain.
-
Storage: Aliquot into 100 µL volumes in cryovials. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Self-Validating System Suitability Test
Before running a sample batch, perform this check to verify isotopic purity and lack of "crosstalk" (unlabeled analyte contributing to IS signal or vice versa).[1]
-
Blank Injection: Inject pure mobile phase.[1] Criteria: No peaks at RT.
-
Zero Sample: Inject Matrix + IS (no analyte). Criteria: Analyte channel (< 20% of LLOQ).
-
ULOQ Sample: Inject Matrix + Analyte (Upper Limit) + No IS. Criteria: IS channel (< 5% of IS response).
Part 5: Handling & Stability[1]
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Storage: -20°C in a sealed container. Protect from light.[1]
-
Solubility Stability: Solutions in methanol are stable for at least 24 hours at room temperature.[1] Aqueous solutions should be prepared fresh due to potential adsorption to glass/plastic surfaces.[1]
-
Safety: Fluoxetine is a potent SSRI.[1] Handle with gloves, safety glasses, and a dust mask/fume hood to avoid inhalation of the powder.[1]
References
-
LGC Standards. (S)-Fluoxetine-d5 Hydrochloride Product Data. Retrieved from
-
Tocris Bioscience. Fluoxetine-d5 hydrochloride Technical Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62857: Fluoxetine Hydrochloride. Retrieved from [1]
-
Hasnain, M. S., et al. (2016).[1] QbD-Driven Development and Validation of a Bioanalytical LC-MS Method for Quantification of Fluoxetine in Human Plasma. Journal of Chromatographic Science. Retrieved from
-
Bhatta, R. S., et al. (2015).[1][11] Sensitive and high-throughput bioanalysis of fluoxetine and nor-fluoxetine in rabbit and human plasma using SPE-LC-MS/MS. ResearchGate. Retrieved from
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